molecular formula C9H16N2O B2970054 2-(Cyclohexen-1-yl)ethylurea CAS No. 251468-93-6

2-(Cyclohexen-1-yl)ethylurea

Cat. No. B2970054
CAS RN: 251468-93-6
M. Wt: 168.24
InChI Key: AVRXEHITALYOTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new polyaniline (PANI) derivative, poly [2- (cyclohex-2-en-1-yl)aniline], was synthesized for the first time . It was shown by varying the synthetic parameters that the highest polymer yield was obtained if HNO3 and (NH4)2S2O8 were used .


Molecular Structure Analysis

The molecular structure of “2-(Cyclohexen-1-yl)ethylurea” is complex. The molecular weight of a related compound, 2- (1-Cyclohexenyl)cyclohexanone, is 178.2707 .

Scientific Research Applications

Cancer Research Applications

One of the earliest applications of compounds structurally related to 2-(Cyclohexen-1-yl)ethylurea is in cancer research. 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea, a compound with a similar cyclohexyl moiety, has been studied for its absorption, distribution, excretion, and biotransformation in animals due to its potent anticancer activity. This compound shows rapid degradation in plasma and is primarily excreted by the kidneys, with significant implications for its use as a chemotherapeutic agent (Oliverio et al., 1970).

Polymer Science and Environmental Applications

Dimeric zinc complexes have been utilized in the asymmetric alternating copolymerization of cyclohexene oxide and CO2, demonstrating the potential of cyclohexene-based compounds in creating sustainable polymers (Nakano et al., 2003). This process aligns with environmental sustainability efforts by incorporating CO2 into valuable materials.

Nucleoside Analogues for Biomedical Research

Cyclohexyl derivatives have been explored in the synthesis of nucleoside analogues, such as the study on (1S,2R/1R,2S)-aminocyclohexyl glycyl thymine PNA. These compounds show differential effects in hybridizing with complementary DNA and RNA, highlighting their potential in biomedical research (Govindaraju et al., 2003).

Material Science Applications

The cyclohexane moiety is also significant in materials science, as demonstrated by the synthesis of core-shell polyurethane-polydimethylsiloxane particles in cyclohexane and supercritical carbon dioxide. These materials, synthesized by step-growth polymerization, highlight the versatility of cyclohexane derivatives in creating novel materials with potential applications ranging from biomedical devices to advanced coatings (Chambon et al., 2005).

Safety and Hazards

The safety data sheet for a related compound, 2-Cyclohexen-1-one, indicates that it is flammable and toxic if swallowed . It is fatal in contact with skin or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(cyclohexen-1-yl)ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRXEHITALYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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